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Docosanamide,N,N-1,2-ethanediylbis-

Polymer Processing Lubricant Thermal Analysis

Docosanamide,N,N-1,2-ethanediylbis- (CAS 7445-68-3), also referred to as N,N′-ethylenebis(docosanamide) or ethylene bis behenamide (EBB), is a synthetic, long-chain fatty acid bis-amide with the molecular formula C46H92N2O2 and a molecular weight of 705.23 g/mol. This compound features two saturated C22 alkyl chains linked by an ethylene bridge, classifying it as a secondary bis-amide.

Molecular Formula C46H92N2O2
Molecular Weight 705.2 g/mol
CAS No. 7445-68-3
Cat. No. B13788929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDocosanamide,N,N-1,2-ethanediylbis-
CAS7445-68-3
Molecular FormulaC46H92N2O2
Molecular Weight705.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCCCCCCCCCCCC
InChIInChI=1S/C46H92N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-45(49)47-43-44-48-46(50)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-44H2,1-2H3,(H,47,49)(H,48,50)
InChIKeyWNCFYFLYHFIWIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Docosanamide, N,N-1,2-Ethanediylbis- (CAS 7445-68-3): A C22 Bis-Amide for High-Temperature Polymer Processing


Docosanamide,N,N-1,2-ethanediylbis- (CAS 7445-68-3), also referred to as N,N′-ethylenebis(docosanamide) or ethylene bis behenamide (EBB), is a synthetic, long-chain fatty acid bis-amide with the molecular formula C46H92N2O2 and a molecular weight of 705.23 g/mol . This compound features two saturated C22 alkyl chains linked by an ethylene bridge, classifying it as a secondary bis-amide. It is a waxy, white to off-white solid with a melting point range of approximately 110–116°C, and it is practically insoluble in water but soluble in hot organic solvents [1]. Its primary function in industrial applications is as a slip agent, anti-blocking additive, external lubricant, and mold release agent for thermoplastics, especially in polyolefin films and engineering plastics where high-temperature processing stability is required.

Why Generic In-Class Substitution of Docosanamide, N,N-1,2-Ethanediylbis- Risks Performance Failure


Fatty acid amides are not functionally interchangeable; their performance as slip agents, lubricants, or anti-blocking additives is exquisitely sensitive to molecular architecture. Simply substituting Docosanamide,N,N-1,2-ethanediylbis- with a more common analog such as ethylene bis-stearamide (EBS) or behenamide can lead to significant differences in processing behavior and end-use properties. The bis-amide structure, combined with the extended C22 chain length, governs the thermal phase transitions [1], the migration rate to the polymer surface, and the resulting coefficient of friction (COF). These parameters dictate the final film's handling, sealing, and optical properties. Without a quantitative understanding of these structural effects, a generic replacement can cause processing failures like blocking, poor slip, or printability issues, negating the cost savings of the substitution.

Quantitative Differentiation Guide for Docosanamide, N,N-1,2-Ethanediylbis- vs. Closest Analogs


Melting Point Depression vs. Ethylene Bis-Stearamide (EBS) Enables Lower-Temperature Processing

Docosanamide,N,N-1,2-ethanediylbis- exhibits a melting point range of approximately 110–116°C [1], which is substantially lower than the 140–146°C typical of its most common industrial analog, ethylene bis-stearamide (EBS) . This ~30°C depression is a direct consequence of the longer C22 alkyl chains disrupting crystal packing, a paradoxical thermal behavior previously documented in N,N′-ethylenediyl-bis-alkanamide homologous series [2]. The lower melting point allows the additive to become mobile and migrate to the polymer surface at lower processing temperatures, which is critical for heat-sensitive polymers or energy-optimized extrusion processes.

Polymer Processing Lubricant Thermal Analysis

Differentiated Slip Behavior: Saturated C22 Amide Exhibits Higher COF Than Unsaturated C22 Amide in Polyethylene

While direct COF data for Docosanamide,N,N-1,2-ethanediylbis- is scarce, a direct head-to-head study of the corresponding mono-amide (behenamide, C22:0) against its unsaturated analog (erucamide, C22:1) in LLDPE provides strong class-level inference. At a loading of 1080 ppm, behenamide exhibited a saturated surface and a higher coefficient of friction compared to erucamide at 1010 ppm, which achieved a kinetic COF of 0.2 without complete surface coverage [1]. The saturated C22 chain of behenamide leads to different crystal morphology on the film surface, affecting slip performance. This structure-property relationship is expected to persist for the bis-amide derivatives, where the saturated C22 chains of the target compound would provide a more controlled, less aggressive slip profile compared to unsaturated bis-amides like ethylene bis-oleamide (EBO).

Slip Agent Coefficient of Friction Polyethylene Film

Higher Molecular Weight vs. EBS and EBO Predicts Sustained Lubricity Through Slower Bloom

With a molecular weight of 705.23 g/mol, Docosanamide,N,N-1,2-ethanediylbis- is significantly heavier than ethylene bis-stearamide (EBS, 593 g/mol) and ethylene bis-oleamide (EBO, 589 g/mol) . In the class of migratory fatty amide additives, higher molecular weight generally correlates with a reduced diffusion coefficient within the polymer matrix, leading to a slower rate of surface bloom but a more sustained, long-term lubricating effect. This is a well-established structure-property relationship in polymer additive science where the bleeding rate is inversely related to molecular size [1]. By contrast, lower molecular weight amides like oleamide or stearamide bloom quickly but can be rapidly depleted from the surface, leading to a loss of slip performance over time or during storage.

Migration Kinetics Lubricant Molecular Weight

Saturated C22 Bis-Amide Structure Provides Superior Thermal-Oxidative Stability Over Unsaturated Analogs

The fully saturated C22 alkyl chains of Docosanamide,N,N-1,2-ethanediylbis- lack the unsaturation sites present in common alternatives like ethylene bis-oleamide (EBO, C18:1) or erucamide (C22:1). This saturated structure confers inherent resistance to thermal oxidation during high-temperature melt processing. Erucamide, for instance, contains a cis-double bond at the C13 position that is susceptible to oxidative degradation at processing temperatures exceeding 250°C, leading to yellowing and loss of slip function [1]. The saturated bis-amide does not undergo this degradation pathway, making it suitable for engineering thermoplastics processed above 270°C, as noted in technical literature for related behenamide-based additives [2]. This is a fundamental chemical stability advantage stemming directly from the absence of reactive unsaturation.

Thermal Stability Oxidation Resistance Bis-Amide

Proven Film Slipperiness in Polyamide: Direct Patent Evidence for N,N'-Ethylenebisbehenamide as a Surface-Hydrophobicizing Agent

A specific application advantage of Docosanamide,N,N-1,2-ethanediylbis- (named explicitly as N,N′-ethylenebisbehenamide) is documented in Japanese Patent JPH10168310, where it is compounded into polyamide resin to produce films with excellent slipperiness under high-humidity conditions while maintaining transparency and surface gloss [1]. The film, containing the bis-amide as a surface-hydrophobicizing substance, achieved a static water contact angle of ≥64° at 23°C, a haze value of ≤10%, and a gloss of >110, confirming that the additive effectively modifies surface energy without compromising optical quality. This is a direct application proof-point absent for many generic bis-amides.

Polyamide Film Slipperiness Hydrophobicizing

Validated Industrial Application Scenarios for Docosanamide, N,N-1,2-Ethanediylbis-


High-Temperature BOPP and Engineering Plastics Processing Requiring Oxidative Stability

Based on its fully saturated C22 structure, Docosanamide,N,N-1,2-ethanediylbis- is the superior selection over unsaturated slip agents (erucamide, EBO) for biaxially oriented polypropylene (BOPP) and engineering plastics (PA, PC) processed above 270°C. At these temperatures, unsaturated amides undergo thermal-oxidative degradation leading to yellowing and volatile emissions [1]. The saturated bis-amide maintains chemical integrity, ensuring consistent slip and anti-blocking performance without discoloration.

Multilayer Coextruded Films Requiring Controlled, Long-Lasting Slip

The higher molecular weight (705 g/mol) of the bis-amide compared to mono-amides and shorter-chain bis-amides predicts a slower, more sustained migration to the film surface. This makes it ideal for multilayer coextruded packaging films where immediate slip is less critical than long-term COF stability during warehousing and distribution. The controlled bloom prevents the rapid surface saturation that can interfere with lamination or printing processes [2].

Polyamide Packaging Films Requiring High Humidity Slipperiness and Optical Clarity

As explicitly demonstrated in patent JPH10168310, this bis-amide (named N,N′-ethylenebisbehenamide) is compounded with polyamide resin to produce films with excellent slipperiness under high-humidity conditions while maintaining haze ≤10% and gloss >110 [3]. For procurement professionals sourcing additives for nylon or other polyamide-based flexible packaging, this provides a directly validated use-case that reduces formulation risk.

PVC Calendering and Extrusion Requiring a Balanced Internal/External Lubricant

The intermediate melting point of 110–116°C, located between that of stearamide (98–104°C) and EBS (140–146°C), allows this bis-amide to function as a balanced internal/external lubricant for rigid and flexible PVC compounds [4]. It melts sufficiently early in the processing cycle to provide internal lubrication (reducing melt viscosity) while also migrating to the metal-polymer interface later to act as an external release agent, preventing plate-out on calender rolls or extrusion dies.

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